

Application Notes and Protocols: Synthesis of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate

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Compound of Interest

Compound Name: Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate

Cat. No.: B160393

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Introduction

Ethyl 3-(4-fluorophenyl)-3-oxopropanoate is a valuable β -keto ester intermediate in the synthesis of various pharmaceutical compounds and other biologically active molecules.^{[1][2]} This document provides a detailed protocol for the synthesis of **ethyl 3-(4-fluorophenyl)-3-oxopropanoate** from 4-fluoroacetophenone via a Claisen condensation reaction.^{[3][4][5]} The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.^{[3][4][5]} In this specific application, 4-fluoroacetophenone reacts with diethyl carbonate in the presence of a strong base like sodium hydride to yield the desired product.^{[6][7]}

Reaction Principle

The synthesis proceeds via a mixed Claisen condensation.^[7] A strong base, in this case, sodium hydride, is used to deprotonate an α -hydrogen from an ester, forming an enolate. However, in this protocol, the base deprotonates the methyl group of 4-fluoroacetophenone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide leaving group forms the β -keto ester, **ethyl 3-(4-fluorophenyl)-3-oxopropanoate**.^[3] An acidic workup is necessary to protonate the resulting enolate and isolate the final neutral product.^{[4][8]}

Experimental Protocol

Materials and Reagents

Reagent/Material	Chemical Formula	Molar Mass (g/mol)	Quantity	Notes
4-Fluoroacetophenone	C ₈ H ₇ FO	138.14	100 g (0.724 mol)	---
Sodium Hydride (60% dispersion in mineral oil)	NaH	24.00	57.92 g (1.448 mol)	Handle with care under an inert atmosphere.
Diethyl Carbonate	C ₅ H ₁₀ O ₃	118.13	171 g (1.448 mol)	Dry, anhydrous.
Diethyl Ether	(C ₂ H ₅) ₂ O	74.12	~1100 ml	Dry, anhydrous.
Pentane	C ₅ H ₁₂	72.15	As needed	For washing sodium hydride.
Ethanol	C ₂ H ₅ OH	46.07	10 drops	To initiate the reaction.
Water	H ₂ O	18.02	As needed	For workup.
Concentrated Hydrochloric Acid	HCl	36.46	As needed	For acidification.
Saturated Sodium Chloride Solution	NaCl(aq)	---	As needed	For washing.
Anhydrous Magnesium Sulfate	MgSO ₄	120.37	As needed	For drying.

Equipment

- Three-necked round-bottom flask

- Reflux condenser with a nitrogen inlet
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Ice bath
- Separatory funnel
- Rotary evaporator
- Fractional distillation apparatus

Procedure

- **Preparation of Sodium Hydride:** In a three-necked round-bottom flask equipped with a nitrogen inlet and a magnetic stirrer, wash 57.92 g of 60% sodium hydride dispersion twice with pentane to remove the mineral oil. Decant the pentane carefully each time and dry the sodium hydride under a stream of nitrogen.[6]
- **Reaction Setup:** To the dried sodium hydride, add 171 g of diethyl carbonate at room temperature (20-25°C).[6]
- **Addition of 4-Fluoroacetophenone:** Prepare a solution of 100 g of 4-fluoroacetophenone in 100 ml of dry diethyl ether. Begin the dropwise addition of this solution to the stirred sodium hydride/diethyl carbonate mixture under a nitrogen atmosphere.[6]
- **Initiation and Reflux:** After approximately 10% of the 4-fluoroacetophenone solution has been added, add 10 drops of ethanol to initiate the reaction, which is indicated by the commencement of gas evolution. Continue the dropwise addition of the remaining 4-fluoroacetophenone solution over 1 hour, maintaining a gentle reflux.[6]
- **Completion of Reaction:** After the addition is complete, add 1 kg of dry diethyl ether to facilitate stirring and reflux the mixture for an additional 3 hours under a nitrogen atmosphere.[6]

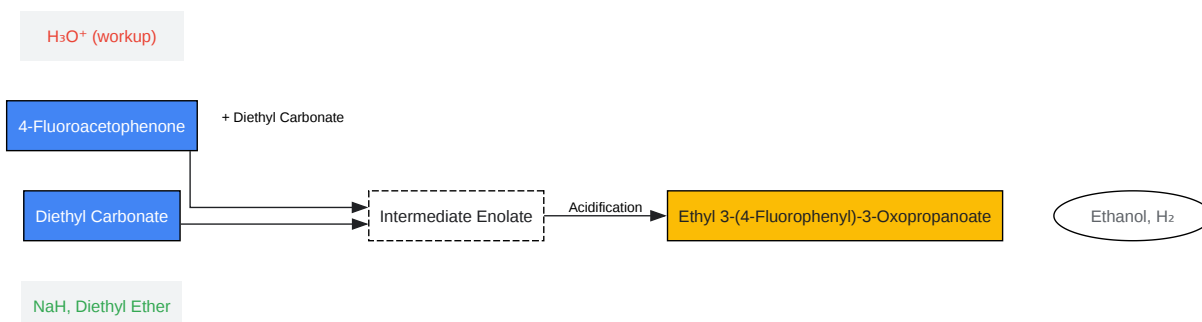
- **Workup - Quenching and Extraction:** Cool the reaction mixture to 0°C in an ice bath. Carefully add water dropwise to quench the excess sodium hydride until all solids have dissolved. This process is exothermic. Transfer the mixture to a separatory funnel and separate the diethyl ether layer. Extract the aqueous layer twice with diethyl ether.^[6]
- **Workup - Washing and Drying:** Combine all the diethyl ether extracts and wash them with a saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate.^[6]
- **Isolation and Purification:** Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to obtain a crude orange oil. Purify the crude product by fractional distillation at approximately 1 mm Hg. Collect the fraction boiling at 117-125°C.^[6]

Expected Yield and Physical Properties

Property	Value
Yield	117.8 g (77%)
Appearance	Colorless liquid
Boiling Point	117-125°C at 1 mm Hg

Visualizations

Reaction Pathway



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